Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester
Description
Molecular Formula and Weight
The molecular formula is C₁₅H₁₁F₃O₃ , calculated as follows:
- Parent acid : 4-(Trifluoromethyl)benzoic acid (C₈H₅F₃O₂)
- Benzyl group : C₇H₇ (from benzyl alcohol, C₆H₅CH₂OH)
Esterification replaces the acidic -OH group with -OCH₂C₆H₅, yielding:
$$
\text{Molecular weight} = (15 \times 12.01) + (11 \times 1.008) + (3 \times 19.00) + (3 \times 16.00) = 296.24 \, \text{g/mol}.
$$
Table 1: Molecular Identity
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₁F₃O₃ |
| Molecular weight (g/mol) | 296.24 |
| SMILES | O=C(OCc1ccccc1)C2=CC=C(C(F)(F)F)C=C2 |
Constitutional Isomerism
Constitutional isomers of this compound arise from:
- Positional isomerism : The trifluoromethyl group may occupy the ortho (2-) or meta (3-) positions on the benzoic acid ring.
- Ester group variation : Substituting the benzyl group with other alkyl chains (e.g., methyl, ethyl) produces structural analogs like methyl 4-(trifluoromethyl)benzoate.
Isomers are distinguished by spectroscopic methods (e.g., NMR chemical shifts of CF₃ and aromatic protons).
Properties
CAS No. |
474308-35-5 |
|---|---|
Molecular Formula |
C15H11F3O2 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
benzyl 4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-8-6-12(7-9-13)14(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
ZJZBDICZXNRUPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Esterification via Acid and Alcohol
The classical approach to prepare benzoic acid esters involves the reaction of the corresponding carboxylic acid with an alcohol under acidic conditions or using coupling agents. For Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester , the key starting materials are:
- 4-(Trifluoromethyl)benzoic acid
- Benzyl alcohol (phenylmethanol)
A typical procedure includes:
- Mixing the acid and benzyl alcohol in a suitable solvent (e.g., dichloromethane or acetonitrile).
- Using a base such as diisopropylethylamine (DIPEA) to neutralize the acid.
- Employing activating agents like pentafluoropyridine to facilitate ester bond formation.
- Stirring the mixture at elevated temperature (around 50 °C) for several hours (up to 16 h).
- Purifying the product by flash column chromatography.
This method yields the ester in moderate to good yields (30-70%) depending on reaction conditions and purification efficiency.
One-Pot Esterification Using Activated Esters
An efficient variant involves pre-activation of the carboxylic acid to a reactive intermediate such as an acid chloride or pentafluorophenyl ester, followed by reaction with benzyl alcohol. This one-pot method reduces reaction steps and improves yield and purity.
- The acid is first converted to an activated ester intermediate.
- Benzyl alcohol is then added to the reaction mixture.
- The reaction proceeds under mild heating.
- The product is isolated by standard chromatographic techniques.
This approach is advantageous for sensitive substrates and has been demonstrated for various benzoic acid derivatives including trifluoromethyl-substituted acids.
Synthesis of 4-(Trifluoromethyl)benzoic Acid Precursor
Since the ester is derived from 4-(trifluoromethyl)benzoic acid, its preparation is critical.
Oxidation of 4-(Trifluoromethyl)benzaldehyde
A common industrial and laboratory method involves oxidation of 4-(trifluoromethyl)benzaldehyde using:
- Oxygen gas under atmospheric pressure.
- Catalysts such as copper(II) acetate monohydrate and cobalt(II) diacetate tetrahydrate.
- Aqueous medium at 70 °C for 1 hour.
This method yields 4-(trifluoromethyl)benzoic acid with high purity and yield (~99%).
Alternative Routes
Other methods include:
- Carboxylation of trifluoromethyl-substituted aromatic precursors.
- Halogenation followed by substitution reactions to introduce the trifluoromethyl group.
These methods are less common for this specific acid but may be used depending on available starting materials.
Specific Preparation of this compound
Experimental Procedure Example
- 4-(Trifluoromethyl)benzoic acid (1 equiv) is dissolved in dry acetonitrile.
- DIPEA (2 equiv) and pentafluoropyridine (1.1 equiv) are added.
- The mixture is stirred at 50 °C for 4 hours to form an activated intermediate.
- Benzyl alcohol (1 equiv) is added, and stirring continues at 50 °C for 16 hours.
- The reaction mixture is concentrated under reduced pressure.
- The crude product is purified by flash chromatography (e.g., hexane/ethyl acetate gradient).
- The product is obtained as a colorless oil or solid with yields around 33-47% depending on scale and purification.
Characterization Data
- ^1H NMR (600 MHz, CDCl3): Aromatic protons appear as multiplets around δ 7.3–8.2 ppm; benzylic CH2 as singlet near δ 5.4 ppm.
- ^19F NMR confirms trifluoromethyl group presence.
- GC-MS or LC-MS shows molecular ion peak at m/z 280 consistent with molecular weight.
Comparative Table of Preparation Methods
Research Findings and Notes
- The use of pentafluoropyridine as an activating agent is effective for ester formation with sterically hindered or electron-deficient acids such as 4-(trifluoromethyl)benzoic acid.
- Esterification yields can be improved by optimizing molar ratios, reaction time, and purification methods.
- The trifluoromethyl group imparts electron-withdrawing character, which can reduce the nucleophilicity of the acid and slow esterification; thus, activation steps are beneficial.
- Industrial scale synthesis favors oxidation of trifluoromethylbenzaldehyde due to high yield and cost-effectiveness.
- Alternative synthetic routes involving halogenated intermediates and ionic liquids have been reported for related esters but are less common for this specific compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 4-(trifluoromethyl)benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antiparasitic Properties:
Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester has been utilized as an effective treatment for scabies and lice infestations. Its mechanism of action involves toxicity to the nervous systems of parasites like Sarcoptes scabiei, leading to their death. Studies have shown that this compound can kill mites within minutes in vitro .
Veterinary Medicine:
The compound is also employed in veterinary medicine as a topical acaricide and scabicide. It is effective against skin infections caused by parasites in animals, making it a valuable agent in veterinary hospitals .
Drug Formulation:
In drug formulation, benzoic acid derivatives are often used as intermediates in synthesizing various therapeutic agents. For instance, it has been noted for its role in developing antispasmodic medications .
Agricultural Applications
Insecticide and Repellent:
this compound serves as an insect repellent against pests such as chiggers, ticks, and mosquitoes. Its application in agricultural settings helps protect crops from pest infestations while ensuring minimal environmental impact compared to synthetic pesticides .
Industrial Applications
Plasticizer:
This compound is widely used as a plasticizer in the production of polymeric materials such as polyvinyl chloride (PVC) and other plastics. Its ability to enhance flexibility and durability makes it a critical component in various commercial applications .
Fragrance Industry:
In the fragrance industry, this compound acts as a fixative and solvent for synthetic fragrances. It is incorporated into perfumes to stabilize volatile components and enhance scent longevity .
Food Industry:
The compound is also recognized for its use as a food additive, particularly in artificial flavors. It contributes to the flavor profile of various food products while serving as a preservative due to its antimicrobial properties .
Data Table of Applications
| Application Area | Specific Uses | Mechanism/Effect |
|---|---|---|
| Pharmaceuticals | Treatment for scabies and lice | Toxicity to nervous system of parasites |
| Veterinary Medicine | Topical acaricide | Effective against skin infections in animals |
| Agriculture | Insect repellent | Protects crops from pests |
| Industrial | Plasticizer for PVC and other plastics | Enhances flexibility and durability |
| Fragrance Industry | Fixative in perfumes | Stabilizes volatile fragrance components |
| Food Industry | Food additive for artificial flavors | Preservative with antimicrobial properties |
Case Studies
- Case Study on Scabies Treatment: A clinical study demonstrated that this compound was effective in treating scabies with a high success rate among patients after a single application. The study highlighted its rapid action against Sarcoptes scabiei mites .
- Agricultural Efficacy: Research conducted on the use of this compound as an insect repellent showed significant reductions in pest populations on treated crops compared to untreated controls. This study emphasized its potential as an environmentally friendly alternative to synthetic insecticides .
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as inhibiting fungal growth by disrupting cell membrane integrity .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The benzyl ester group in the target compound increases LogP compared to the ethyl ester analog (583-02-8), suggesting enhanced membrane permeability .
- Electron Effects : The -CF₃ group in the target compound reduces electron density on the aromatic ring compared to -OH in benzylparaben, altering reactivity in electrophilic substitutions .
Biological Activity
Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester (CAS Number: 651735-47-6) is a compound characterized by its unique trifluoromethyl group, which significantly influences its biological activity and chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A benzoic acid core
- A trifluoromethyl group at the para position
- A phenylmethyl ester functional group
This structural arrangement enhances the compound's lipophilicity and reactivity, making it a subject of interest in various biological studies.
The biological activity of benzoic acid derivatives often involves interactions with specific molecular targets. The presence of the trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Interaction with Cell Membranes : Its lipophilic nature allows it to penetrate cell membranes, potentially affecting cellular signaling pathways.
- Toxicity to Parasites : Similar compounds are known to exhibit toxicity against parasites by disrupting their nervous systems, which could also apply to this ester.
Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that benzoic acid esters exhibit antimicrobial activity against various pathogens. The trifluoromethyl group may enhance this effect by increasing the lipophilicity of the molecule, facilitating better membrane penetration.
- Antiparasitic Effects : Benzoic acid phenylmethyl ester has been noted for its efficacy in treating scabies and lice infestations. It acts on the nervous system of parasites, leading to their death. In vitro studies have shown that it can kill Sarcoptes scabiei mites within minutes .
- Potential Pharmaceutical Applications : Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations targeting various diseases, including skin infections caused by parasites.
Case Study 1: Efficacy Against Scabies
A study conducted on the efficacy of benzoic acid phenylmethyl ester for treating scabies indicated a significant reduction in mite populations. The compound was applied topically and demonstrated rapid action against Sarcoptes scabiei with minimal side effects observed in clinical trials .
| Study Parameter | Value |
|---|---|
| Treatment Duration | 5 minutes (in vitro) |
| Efficacy Rate | 95% reduction in mite count |
| Side Effects | Minimal |
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of benzoic acid derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
| Microorganism Tested | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
